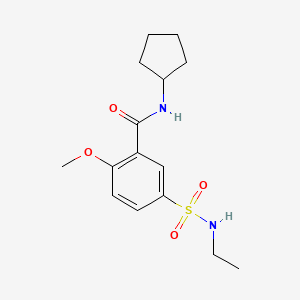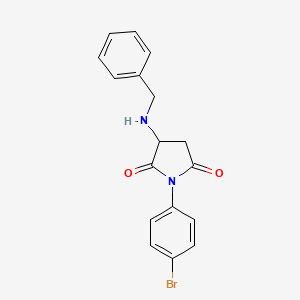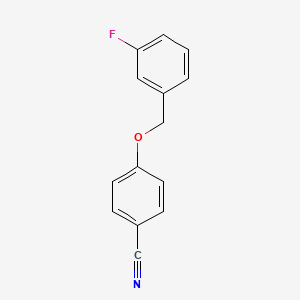
N-cyclopentyl-5-(ethylsulfamoyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-5-(ethylsulfamoyl)-2-methoxybenzamide is a chemical compound with a complex structure that includes a cyclopentyl group, an ethylsulfamoyl group, and a methoxybenzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-(ethylsulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzamide core, introduction of the methoxy group, and subsequent attachment of the cyclopentyl and ethylsulfamoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-(ethylsulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-cyclopentyl-5-(ethylsulfamoyl)-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-(ethylsulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-5-fluoro-2-nitroaniline
- N-cyclopentyl-2-bromo-5-fluorobenzamide
- N-cyclopentyl-5-bromonicotinamide
Uniqueness
N-cyclopentyl-5-(ethylsulfamoyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-cyclopentyl-5-(ethylsulfamoyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-16-22(19,20)12-8-9-14(21-2)13(10-12)15(18)17-11-6-4-5-7-11/h8-11,16H,3-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFAWCMXKUCVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5067637.png)

![1-Chloro-4-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5067657.png)
![(1,3-Dioxobenzo[de]isoquinolin-2-yl) 4-methoxybenzenesulfonate](/img/structure/B5067668.png)
![3-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde](/img/structure/B5067672.png)

![N-[(2-fluorophenyl)methyl]-2-methoxy-5-phenylaniline](/img/structure/B5067680.png)
![4-[[4-(4-Cyclopropyltriazol-1-yl)piperidin-1-yl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B5067691.png)
![2-(2-isoxazolidinyl)-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5067694.png)
![N-{1-[1-(3-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5067696.png)
![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-4-chlorobenzamide](/img/structure/B5067701.png)
![N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5067704.png)
![(4Z)-4-[[4-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5067721.png)
![ethyl 1-[(3-chlorophenyl)sulfonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5067733.png)
